2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S3 and its molecular weight is 424.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been synthesized through various chemical reactions and characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These compounds are part of a larger family of 1,3,4-thiadiazole compounds, which are noted for their diverse pharmacological activities. The synthesis process often involves steps like esterification, conversion to hydrazides, and finally obtaining the target compounds through specific reactions involving different organic acids and other chemical entities (Gul et al., 2017).
Antimicrobial Activities
These compounds have demonstrated significant antimicrobial properties. For instance, compounds from the related 1,3,4-oxadiazole family have shown potent activities against various microbial species. Specifically, certain derivatives have been active against a panel of microbes, with particular compounds being noted for their high potency (Gul et al., 2017). Furthermore, benzothiazole derivatives with a 1,3,4-thiadiazole moiety have exhibited good antibacterial and antiviral activities, indicating their potential as molecular templates for developing high-efficiency antiviral and antibacterial agents (Tang et al., 2019).
Anticancer Screening
Certain 1,3,4-thiadiazole acetamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds were analyzed using DFT calculations to study their structural and spectral features. The cytotoxic activities of these compounds were assessed against different cancer cell lines, and some derivatives showed powerful cytotoxic results, particularly against breast cancer. Docking studies further supported their potential anticancer activities (Abu-Melha, 2021).
Antibacterial Activity of Purine Derivatives
A series of novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related derivatives have been synthesized and evaluated for their antibacterial activities. These compounds demonstrated significant inhibitory effects against various bacterial strains, indicating their potential as effective antibacterial agents (Wu et al., 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c22-14(11-25-10-13-4-2-1-3-5-13)18-16-19-20-17(27-16)26-12-15(23)21-6-8-24-9-7-21/h1-5H,6-12H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKGLWLHVPPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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